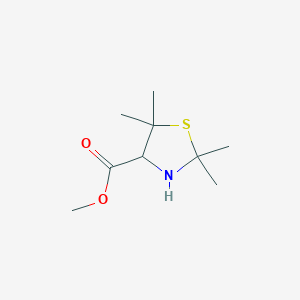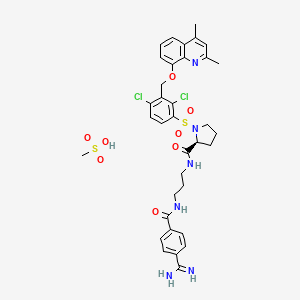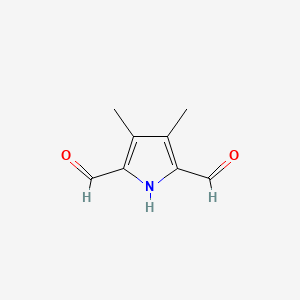![molecular formula C10H13Br2N B11775800 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide is a chemical compound with the molecular formula C10H12BrN·HBr. It is a derivative of benzo[c]azepine, a seven-membered heterocyclic compound containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the azepine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-2,3,4,5-tetrahydro-1H-benzo[c]azepine .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of benzo[c]azepine derivatives.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The azepine ring structure allows for interactions with various biological pathways, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another brominated azepine derivative with different biological properties.
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: A closely related compound with a ketone functional group instead of a hydrobromide salt.
Uniqueness
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H13Br2N |
|---|---|
Molekulargewicht |
307.02 g/mol |
IUPAC-Name |
6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrobromide |
InChI |
InChI=1S/C10H12BrN.BrH/c11-10-5-1-3-8-7-12-6-2-4-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H |
InChI-Schlüssel |
MMFFKKTWYBDWOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CNC1)C=CC=C2Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methylbenzo[d]thiazol-6-amine](/img/structure/B11775743.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B11775757.png)


![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)




![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)

